![molecular formula C13H8N2O6 B1395551 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 161185-52-0](/img/structure/B1395551.png)
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
Vue d'ensemble
Description
“4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a piperidone derivative . It’s a compound that has been used in the synthesis of pyridylthiazole derivatives and 4-chloro-6-methyl-3-nitro-2-pyridone .
Synthesis Analysis
A method has been developed for the synthesis of pyrano[4, 3-b]pyrans via a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method . Another synthesis method involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Molecular Structure Analysis
The structure of the products synthesized from 4-hydroxyquinolin-2-ones and ethene-1,2,3,4-tetracarbonitrile was elucidated by NMR, IR, mass spectra, and elemental analysis. X-ray structure analysis was also used to elucidate the structure of the obtained products .Chemical Reactions Analysis
The compound can be obtained via a three-component reaction of 4-hydroxyquinolin-2 (1 H )-ones with aldehydes and malononitrile . It can also be acetylated easily by refluxing in a mixture of acetic acid and polyphosphoric acid .Applications De Recherche Scientifique
Heteroannulated Pyranoquinolinediones Synthesis
The compound 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione serves as a precursor in synthesizing various heteroannulated pyranoquinoline derivatives. The structural configurations of these novel compounds are confirmed through elemental analyses and spectral data, indicating a broad scope for chemical modifications and potential applications in various domains (Ibrahim & Hassanin, 2013).
Ring Transformation and Antioxidant Activity
The compound undergoes nucleophilic reactions, producing pyrazolyl and isoxazolylquinolinones, among other derivatives. These reactions showcase the compound's reactivity and its potential utility in synthesizing compounds with significant biological activities. Notably, some products exhibit considerable antioxidant properties, highlighting potential therapeutic or protective applications (Abdel-Kader & Talaat, 2023).
Electronic Absorption Spectra Studies
The compound's electronic absorption spectra have been studied in different solvents. The studies involve DFT calculations and spectral data, revealing insights into the compound's stability and reactivity under various conditions. Such studies are crucial for understanding the compound's potential applications in fields like material science or photodynamic therapy (Hassan et al., 2014).
Innovative Synthesis Methods
Microwave-Assisted Synthesis
A novel synthesis approach utilizing microwave dielectric heating combined with fractional product distillation has been employed to prepare the compound. This method signifies a shift towards more efficient, controlled, and environmentally friendly synthetic procedures, potentially revolutionizing industrial-scale production practices (Razzaq & Kappe, 2007).
One-Pot Synthesis Catalyzed by L-Proline
The compound has been synthesized via a one-pot method catalyzed by L-Proline, indicating a streamlined and potentially scalable approach for its production. This method's efficiency and the reduced number of steps could make it an attractive protocol for commercial synthesis (Zhu et al., 2012).
Orientations Futures
4-Hydroxy-2-pyrones, which include “4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione”, are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . The methodologies for the synthesis of 4-hydroxy-2-pyrones have been developed over the last 20 years, and these pyrones are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-3-nitropyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O6/c1-14-7-5-3-2-4-6(7)11-8(12(14)17)10(16)9(15(19)20)13(18)21-11/h2-5,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTOMXULYGTVTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



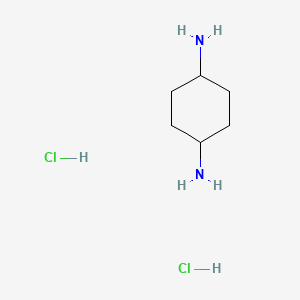
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B1395470.png)

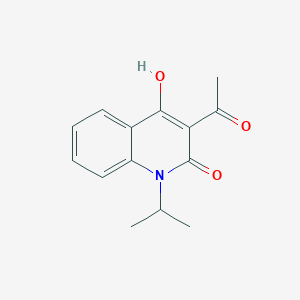
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B1395477.png)
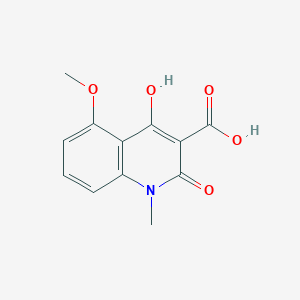
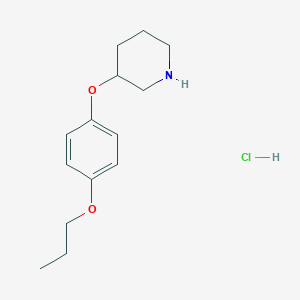
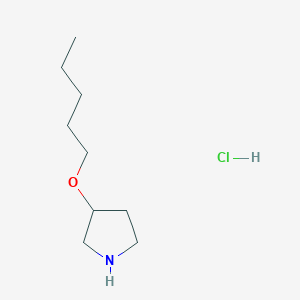
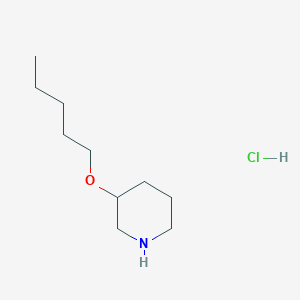
![3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1395485.png)
![3-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1395486.png)
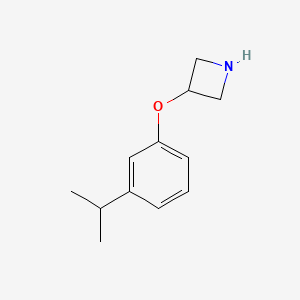
![3-[(3,5-Difluorobenzyl)oxy]azetidine](/img/structure/B1395490.png)
![3-[(3-Pyridinyloxy)methyl]piperidine hydrochloride](/img/structure/B1395491.png)